molecular formula C19H21FN3NaO3 B13797563 Enrofloxacin (sodium salt)

Enrofloxacin (sodium salt)

Cat. No.: B13797563
M. Wt: 381.4 g/mol
InChI Key: KFSIXYFYOCAOJB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Enrofloxacin (sodium salt) is a synthetic antibacterial agent belonging to the fluoroquinolone carboxylic acid derivatives class. It is widely used in veterinary medicine to treat a variety of bacterial infections in animals. Enrofloxacin is effective against a broad spectrum of Gram-negative and Gram-positive bacteria, making it a valuable tool in animal healthcare .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of enrofloxacin involves the reaction of 1-cyclopropyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate with N-ethyl piperazine. This reaction is typically carried out under mild conditions, with the use of a catalyst to enhance the reaction rate and yield .

Industrial Production Methods: In industrial settings, the production of enrofloxacin involves large-scale synthesis using similar reaction conditions. The process is optimized to reduce the consumption of piperazine and minimize the formation of byproducts. The final product is purified through crystallization and other separation techniques to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions: Enrofloxacin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its degradation and transformation in different environments.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include dealkylated and oxidized derivatives of enrofloxacin, which are often less active or inactive compared to the parent compound .

Mechanism of Action

Enrofloxacin exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately causing cell death. Enrofloxacin is effective against both Gram-negative and Gram-positive bacteria, and its bactericidal activity is concentration-dependent .

Comparison with Similar Compounds

  • Ciprofloxacin
  • Norfloxacin
  • Ofloxacin
  • Levofloxacin
  • Enoxacin

Comparison: Enrofloxacin is unique among fluoroquinolones due to its high efficacy in veterinary applications. While ciprofloxacin and norfloxacin are also effective against a broad spectrum of bacteria, enrofloxacin is specifically formulated for use in animals. Additionally, enrofloxacin has a longer half-life and higher bioavailability in certain animal species compared to other fluoroquinolones .

Enrofloxacin (sodium salt) remains a critical compound in veterinary medicine, offering broad-spectrum antibacterial activity and versatility in various scientific research applications.

Properties

Molecular Formula

C19H21FN3NaO3

Molecular Weight

381.4 g/mol

IUPAC Name

sodium;1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-3-carboxylate

InChI

InChI=1S/C19H22FN3O3.Na/c1-2-21-5-7-22(8-6-21)17-10-16-13(9-15(17)20)18(24)14(19(25)26)11-23(16)12-3-4-12;/h9-12H,2-8H2,1H3,(H,25,26);/q;+1/p-1

InChI Key

KFSIXYFYOCAOJB-UHFFFAOYSA-M

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)[O-])C4CC4)F.[Na+]

Origin of Product

United States

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